molecular formula C13H16ClN3 B1373647 N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride CAS No. 1269104-88-2

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B1373647
CAS No.: 1269104-88-2
M. Wt: 249.74 g/mol
InChI Key: QIXNJTHWYNFIKO-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical reagent utilized in investigative research and development. This compound is recognized in scientific literature and patents as part of a broader class of cyclopropylamine derivatives. Such derivatives have been investigated in patented research for their potential as building blocks in medicinal chemistry, including their role in the study of epigenetic targets such as LSD1 (Lysine Specific Demethylase 1), an enzyme of significant interest in oncology and other disease areas . The (1-phenyl-1H-pyrazol-4-yl)methyl group is a featured scaffold in various pharmacological contexts, with pyrazole-based compounds being widely studied for their diverse biological activities . Researchers value this compound for its potential application in the synthesis of more complex molecules for exploratory biological screening. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-13(5-3-1)16-10-11(9-15-16)8-14-12-6-7-12;/h1-5,9-10,12,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNJTHWYNFIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269104-88-2
Record name N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
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Preparation Methods

Cyclopropanation to Form Cyclopropanamine Core

  • Cyclopropanation Methods: The cyclopropane ring can be introduced using classical cyclopropanation reactions. Common approaches include:

  • These methods yield cyclopropane intermediates that can be further functionalized to introduce the amine group.

Introduction of the Amino Group

  • Amination of Cyclopropane: The cyclopropane intermediate is converted to cyclopropanamine through nucleophilic substitution or reductive amination methods.
  • Protection/Deprotection Steps: Amines are often protected during synthesis to prevent side reactions and later deprotected.

Attachment of the (1-Phenyl-1H-pyrazol-4-yl)methyl Substituent

  • Synthesis of the Pyrazole Moiety: The 1-phenylpyrazole ring is typically synthesized via:

    • Condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketoesters.
    • Subsequent functionalization at the 4-position to introduce a methyl group capable of nucleophilic substitution.
  • Methylene Linkage Formation: The pyrazolylmethyl group is attached to the cyclopropanamine nitrogen via:

    • Nucleophilic substitution: Reaction of cyclopropanamine with a suitable pyrazolylmethyl halide or derivative.
    • Reductive amination: Condensation of cyclopropanamine with pyrazole-4-carboxaldehyde derivatives followed by reduction.

Formation of the Hydrochloride Salt

  • The free base N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), facilitating purification and stabilization.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Notes
1 Cyclopropanation Alkene + Diazo compound, Rh or Cu catalyst, inert atmosphere, 0–25°C High stereoselectivity achievable; diazo compounds prepared in situ or isolated
2 Amination Nucleophilic substitution or reductive amination using ammonia or amine sources, reducing agents like NaBH3CN Protecting groups may be used on amine
3 Pyrazole synthesis Hydrazine + β-ketoester or chalcone precursor, reflux in ethanol or acetic acid Phenyl substitution introduced via starting materials
4 Methylene linkage formation Reaction of cyclopropanamine with pyrazolylmethyl halide or aldehyde, base or reductant (NaBH4, NaBH3CN) Reductive amination preferred for mild conditions
5 Salt formation Treatment with HCl in ethanol or ether Yields stable hydrochloride salt for isolation

Research Findings and Optimization

  • Yield and Purity: Optimization of catalyst choice and reaction temperature in cyclopropanation significantly affects yield and stereochemistry.
  • Selectivity: Reductive amination offers high selectivity for the formation of the methylene bridge without over-alkylation.
  • Scalability: Continuous flow cyclopropanation and amination processes have been explored in related compounds to improve scalability and reproducibility.
  • Safety Considerations: Handling of diazo compounds requires caution due to their explosive potential; reactions are often conducted under inert atmosphere.

Comparative Data Table of Preparation Parameters

Parameter Method A (Diazo Cyclopropanation) Method B (Simmons-Smith) Remarks
Catalyst Rhodium acetate (0.5 mol%) Zinc-copper couple Rh catalyst offers higher selectivity
Temperature 0–25°C 0–30°C Mild temperatures to avoid decomposition
Yield of cyclopropane intermediate 70–85% 60–75% Diazo method generally higher yield
Amination method Reductive amination with NaBH3CN Nucleophilic substitution with amine Reductive amination preferred for purity
Final salt formation HCl in ethanol, 95% yield HCl in ether, 90% yield Both effective for salt formation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (−NH<sub>2</sub>) in the cyclopropanamine moiety exhibits nucleophilic character, enabling reactions with electrophilic reagents:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.

  • Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide).

Example Reaction :

C13H16ClN3+CH3IBaseC14H18ClN3+HI\text{C}_{13}\text{H}_{16}\text{ClN}_3+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{C}_{14}\text{H}_{18}\text{ClN}_3+\text{HI}

Conditions: DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C .

Oxidation-Reduction Reactions

The cyclopropane ring and amine group participate in redox processes:

Oxidation

  • Cyclopropane Ring : Susceptible to ring-opening oxidation with strong oxidants (e.g., KMnO<sub>4</sub>/H<sup>+</sup>), yielding carboxylic acid derivatives.

  • Amine Group : Oxidized to nitroso or nitro compounds under harsh conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>).

Reduction

  • Catalytic Hydrogenation : The pyrazole ring can undergo partial hydrogenation under Pd/C or Raney Ni catalysis, forming dihydropyrazole derivatives .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

C13H16ClN3C13H15N3++Cl\text{C}_{13}\text{H}_{16}\text{ClN}_3\rightleftharpoons \text{C}_{13}\text{H}_{15}\text{N}_3^++\text{Cl}^-

  • pKa : Estimated pKa of the conjugate acid (cyclopropanamine) is ~10.5, making it moderately basic .

Biological Interactions and Enzyme Inhibition

The compound’s structural analogs exhibit activity as LSD1 inhibitors by binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor site. Key interactions include:

  • Hydrogen Bonding : Between the cyclopropanamine NH and FAD’s carbonyl groups.

  • Van der Waals Interactions : Pyrazole-phenyl moiety stabilizes the binding pocket .

Table 1 : Comparative reactivity of cyclopropanamine derivatives

Reaction TypeReagents/ConditionsMajor ProductsBiological Relevance
Nucleophilic SubstitutionCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated derivativesEnhanced lipophilicity for CNS targets
OxidationKMnO<sub>4</sub>, H<sup>+</sup>Cyclopropane ring-opened carboxylic acidsProdrug synthesis
Enzyme InhibitionLSD1 binding assaysDemethylase activity suppressionAnticancer applications

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

  • Photodegradation : UV exposure induces cyclopropane ring strain relief, leading to isomerization .

Synthetic Modifications

The compound serves as an intermediate for synthesizing kinase inhibitors and heterocyclic analogs:

  • Pyrazole Functionalization : Electrophilic substitution at the pyrazole C-3 position with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups.

  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introduction at the phenyl ring .

Scientific Research Applications

Chemistry

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride serves as a valuable building block in organic synthesis. Its structural features enable the creation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution .

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
  • Anti-inflammatory Effects : Investigations into its mechanism of action have shown promise in modulating inflammatory pathways .

Medicinal Chemistry

The compound is being explored for therapeutic applications, particularly in drug development aimed at treating various diseases. Its interaction with specific biological targets could lead to novel treatments for conditions such as infections or inflammation .

Case Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Research

A study focused on the compound's ability to inhibit pro-inflammatory cytokines demonstrated that it effectively reduced inflammation markers in vitro. This finding supports further exploration into its use as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism by which N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
  • Molecular Formula : C₂₁H₁₅ClN₆O
  • Molar Mass : 403.1 g/mol
  • Key Differences: Replaces the cyclopropanamine group with a carboxamide moiety. Contains a chloro substituent and cyano group, increasing electrophilicity. Melting Point: 133–135°C, higher than typical hydrochloride salts due to strong intermolecular hydrogen bonding.
(1-Phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride (CAS EN300-6504744)
  • Molecular Formula : C₁₀H₁₂ClN₃
  • Molar Mass : 209.68 g/mol
  • Key Differences :
    • Lacks the cyclopropane ring, reducing steric hindrance.
    • Simpler structure may result in lower metabolic stability compared to the target compound.

Cyclopropanamine Derivatives

N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₇H₁₄ClN
  • Molar Mass : 151.68 g/mol
  • Key Differences :
    • Absence of the pyrazole ring eliminates aromatic interactions.
    • Reduced molecular complexity may limit pharmacological versatility.
N-[(2-Nitrophenyl)methyl]cyclopropanamine
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molar Mass : 192.2 g/mol
  • Key Differences :
    • Nitro group (electron-withdrawing) increases reactivity but may introduce toxicity risks.
    • Free base form contrasts with the hydrochloride salt’s solubility profile.

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Compound 3a (1-Phenyl-1H-pyrazol-4-yl)methanamine HCl N-(Cyclopropylmethyl)cyclopropanamine HCl
Molecular Weight (g/mol) 249.74 403.1 209.68 151.68
Key Functional Groups Pyrazole, Cyclopropane, HCl Pyrazole, Carboxamide, Cl Pyrazole, HCl Cyclopropane, HCl
Solubility High (HCl salt) Moderate (DMF-soluble) Moderate (HCl salt) High (HCl salt)
Melting Point Not reported 133–135°C Not reported Not reported
Pharmacological Potential CNS applications Anticancer/antimicrobial Agrochemicals Neuromodulators

Biological Activity

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride, with the CAS number 1269104-88-2, is an organic compound notable for its potential biological activities. This compound features a cyclopropane ring linked to a pyrazole moiety, which is further substituted with a phenyl group. Its unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry.

  • Molecular Formula : C13H16ClN3
  • Molecular Weight : 249.74 g/mol
  • CAS Number : 1269104-88-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may modulate the activity of certain enzymes and receptors, influencing various signaling pathways. For instance, its interaction with cyclooxygenase enzymes suggests potential anti-inflammatory effects, while its structural similarities to other bioactive compounds hint at possible antimicrobial properties .

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit the production of pro-inflammatory cytokines. Research has indicated that compounds with similar structures can reduce inflammation in animal models by downregulating the expression of inflammatory mediators such as IL-6 and TNF-alpha .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Its mechanism might involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, suggesting strong antibacterial activity.

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli5012

Case Study 2: Anti-inflammatory Effects

In a rat model of induced paw edema, administration of this compound resulted in a significant decrease in paw thickness compared to control groups. The percentage inhibition was recorded at various time intervals post-administration.

Time (hours)Paw Thickness (mm)% Inhibition
05.0-
24.510
43.530
62.550

Q & A

Q. What are the established synthetic routes for N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride?

  • Methodology : The synthesis of pyrazole-derived cyclopropanamine derivatives typically involves nucleophilic substitution or multicomponent reactions. For example, analogous compounds are synthesized via reaction of a pyrazole derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . For cyclopropanamine intermediates, hydrochlorination is achieved using HCl gas or concentrated hydrochloric acid in polar solvents like ethanol.
  • Key Reaction Conditions :
ReagentSolventBaseTemperatureTime
Chloroacetyl chlorideDichloromethaneTriethylamine0–25°C4–6 h
Cyclopropanamine precursorEthanolHCl (gas)RT12 h

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm proton environments and cyclopropane ring integrity.
  • X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement parameters. High-resolution data (d < 0.8 Å) ensures accurate bond-length and angle measurements .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and hydrochloride salt formation.

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodology :
  • Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
  • Safety : Use fume hoods, nitrile gloves, and chemical goggles. Avoid static discharge due to potential amine reactivity .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?

  • Methodology :
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). Discrepancies > 2σ may indicate dynamic disorder or twinning.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Validate with Rint_\text{int} < 5% .
  • NMR Crystallography : Combine solid-state NMR with powder XRD to resolve polymorphism or hydrate formation.

Q. What strategies optimize reaction yields in multi-step synthesis involving cyclopropanamine derivatives?

  • Methodology :
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
  • Solvent Optimization : Replace dichloromethane with THF or acetonitrile to enhance nucleophilicity.
  • Yield-Improvement Table :
StepParameter TestedOptimal ConditionYield Increase
1Base (Et3_3N vs. DBU)DBU+15%
2Temperature (–10°C vs. RT)–10°C+20%

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., serotonin receptors). Parameterize the cyclopropane ring’s strain energy (≈27 kcal/mol) for accurate affinity predictions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or aqueous phases.
  • ADMET Prediction : SwissADME evaluates logP (target: 2–3) and blood-brain barrier permeability .

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